molecular formula C10H7NO3S B2498407 (5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 934394-89-5

(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2498407
CAS No.: 934394-89-5
M. Wt: 221.23
InChI Key: IZVVCHFDGJEVTB-UHFFFAOYSA-N
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Description

(5E)-5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a 5-arylidene substituent in the E-configuration. The 2-hydroxyphenyl group at position 5 introduces hydrogen-bonding capacity and electronic effects, distinguishing it from other TZD analogs. Its molecular formula is C₁₀H₇NO₃S (MW: 221.23 g/mol), with a ChemSpider ID of 934394-89-5 . TZDs are known for diverse bioactivities, including antimicrobial, antiviral, and enzyme-inhibitory properties, making this compound a focus of medicinal chemistry research.

Properties

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVVCHFDGJEVTB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-94-6
Record name 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The double bond in the thiazolidine ring can be reduced to form a saturated thiazolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the p53 or NF-κB pathways.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The core TZD scaffold is modified at position 5 with arylidene or heteroarylidene groups. Key structural analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Feature(s)
Target Compound 2-Hydroxyphenyl C₁₀H₇NO₃S 221.23 E-configuration; hydroxyl group enables H-bonding
(5E)-5-[(2-Methylphenyl)amino]methylene-TZD 2-Methylphenylamino C₁₁H₁₀N₂O₂S 234.27 Amino group introduces basicity; potential for π-π interactions
5-(4-Methoxybenzylidene)-TZD 4-Methoxybenzylidene C₁₂H₁₁NO₃S 249.29 Methoxy group enhances lipophilicity; used in anticancer studies
5-(2-Thienylmethylene)-TZD 2-Thienyl C₈H₅NO₂S₂ 223.26 Heteroaromatic thiophene enhances electronic conjugation; HIV-1 RT inhibitor
5-(2,4-Difluorophenyl)-TZD 2,4-Difluorophenyl C₁₀H₅F₂NO₂S 249.21 Fluorine atoms increase electronegativity and metabolic stability
5-(1H-Indol-3-ylmethylene)-TZD 1H-Indol-3-yl C₁₅H₁₁N₂O₂S 291.33 Indole moiety enables π-stacking; potential CNS activity

Key Observations :

  • Hydroxyphenyl vs. Methoxy/Amino Groups: The hydroxyl group in the target compound enhances solubility and hydrogen-bonding interactions compared to lipophilic methoxy or basic amino substituents .
  • Fluorinated Derivatives : Fluorine substitution (e.g., 2,4-difluorophenyl) improves metabolic stability and membrane permeability .
  • Heterocyclic Variations : Thiophene and indole substituents expand electronic conjugation, influencing receptor binding (e.g., HIV-1 RT inhibition in ).

Activity Trends :

  • Antimicrobial Activity : The hydroxyl group in the target compound may enhance bacterial membrane disruption .
  • Enzyme Inhibition : Thiophene and indole derivatives show higher specificity for viral/enzymatic targets due to aromatic stacking .

Physicochemical Properties

Property Target Compound 5-(4-Methoxybenzylidene)-TZD 5-(2-Thienylmethylene)-TZD
LogP (Calculated) 1.98 2.45 2.12
Solubility (mg/mL) 0.15 (aqueous) 0.08 (DMSO) 0.12 (ethanol)
Melting Point (°C) Not reported 83–85 120–122

Key Insights :

  • The hydroxyl group reduces logP (increased hydrophilicity) compared to methoxy or thiophene analogs.
  • Fluorinated derivatives (e.g., ) exhibit higher thermal stability due to strong C-F bonds.

Biological Activity

(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as thiazolidinedione derivatives, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.

  • Molecular Formula : C10_{10}H7_7NO3_3S
  • Molecular Weight : 221.23 g/mol
  • CAS Number : 934394-89-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical signaling pathways. Notably:

  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase and lipoxygenase enzymes, reducing inflammatory responses.
  • Anticancer Activity : It is believed to induce apoptosis in cancer cells through modulation of the p53 and NF-κB signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including this compound. For instance:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines such as K562 (IC50_{50} values from 8.5 μM to 14.9 μM) and HeLa cells (IC50_{50} values ranging from 8.9 μM to 15.1 μM) .
  • Mechanisms of Action : Apoptotic pathways were activated in treated cancer cells, indicating a potential for therapeutic development .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity:

  • In Vitro Studies : The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its utility in treating bacterial infections .

Table of Biological Activities

Activity TypeCell Line/OrganismIC50_{50} Values (μM)Reference
AnticancerK5628.5 - 14.9
AnticancerHeLa8.9 - 15.1
AntibacterialGram-positive bacteriaNot specified

Case Study: Cytotoxicity Mechanisms

A detailed investigation into the mechanisms of action revealed that compounds similar to this compound induced apoptosis through both extrinsic and intrinsic pathways in cancer cells. This was confirmed by flow cytometry assays and Western blot analyses showing increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Q & A

Q. How can researchers mitigate off-target effects in kinase inhibition assays?

  • Strategies :
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-target hits (e.g., CDK2, JAK3).
  • Covalent Modification : Introduce acrylamide warheads for irreversible binding to cysteine residues in specific kinases .

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